Idarubicinone

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

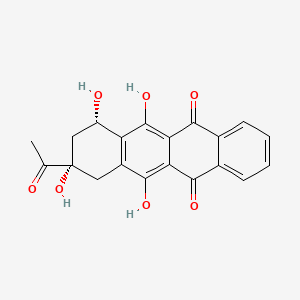

IUPAC Name |

(7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O7/c1-8(21)20(27)6-11-13(12(22)7-20)19(26)15-14(18(11)25)16(23)9-4-2-3-5-10(9)17(15)24/h2-5,12,22,25-27H,6-7H2,1H3/t12-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQFGSMHXKORU-YUNKPMOVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=CC=CC=C4C3=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20976091 |

Source

|

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

368.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60660-75-5 |

Source

|

| Record name | 4-Demethoxydaunomycinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060660755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20976091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Total Synthesis of (±)-Idarubicinone from Tetracene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the total synthesis of (±)-Idarubicinone, the aglycone of the anticancer drug Idarubicin, from the readily available polycyclic aromatic hydrocarbon, tetracene. This innovative approach, developed by Sarlah and coworkers, deviates from traditional annulative strategies and instead employs a global functionalization strategy to construct the complex tetracyclic core of the target molecule.[1][2][3][4][5][6] The key transformations involve a sequence of site-selective arene oxidations and a dearomative hydroboration to introduce the requisite functionalities onto the tetracene skeleton.[1][2][3][4][5] This guide presents the detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Quantitative Data Summary

The following tables summarize the key quantitative data for the multi-step synthesis of (±)-Idarubicinone from tetracene.

Table 1: Synthesis of Key Intermediates

| Step | Starting Material | Product | Reagents and Conditions | Yield (%) |

| 1 | Tetracene (6) | 5,12-Tetracenequinone (7) | Co(TPP) (5 mol%), PhI(SO₄)₂, CH₂Cl₂/TFA/H₂O (8:1:1), rt, 12 h | 77 |

| 2 | 5,12-Tetracenequinone (7) | 6,11-Dimethoxy-5,12-tetracenequinone (5) | 1. [Ru(p-cymene)Cl₂]₂ (5 mol%), AgOAc (2.0 equiv), TFA (4.0 equiv), DCE, 120 °C, 12 h; 2. K₂CO₃, MeOH, rt, 1 h; 3. Me₂SO₄, K₂CO₃, acetone, rt, 12 h | 58 (over 3 steps) |

| 3 | 6,11-Dimethoxy-5,12-tetracenequinone (5) | Organoborate 8 | N-Methyl-1,2,4-triazoline-3,5-dione (MTAD), HBpin, [Rh(cod)(dppb)]BF₄ (2 mol%), CH₂Cl₂, -78 °C to rt, 12 h | 85 |

| 4 | Organoborate 8 | Enol ether 9 | 1-Ethoxyvinyllithium, THF, -78 °C to rt, 12 h; then I₂, MeOH, -78 °C | 75 |

| 5 | Enol ether 9 | Ketone 10 | HCl (1 M), THF, rt, 1 h | 95 |

| 6 | Ketone 10 | α-Hydroxyketone 11 | 1. LDA, THF, -78 °C; 2. MoOPH, -78 °C to rt, 12 h | 65 |

| 7 | α-Hydroxyketone 11 | Diol 12 | NaBH₄, CeCl₃·7H₂O, MeOH, 0 °C, 30 min | 92 (dr >20:1) |

| 8 | Diol 12 | (±)-Idarubicinone (4) | BBr₃, CH₂Cl₂, -78 °C to 0 °C, 1 h | 41 |

Experimental Protocols

A detailed methodology for the key steps in the total synthesis of (±)-Idarubicinone is provided below.

Step 1: Synthesis of 5,12-Tetracenequinone (7)

To a solution of tetracene (1.0 g, 4.38 mmol) in a mixture of CH₂Cl₂ (80 mL), trifluoroacetic acid (10 mL), and water (10 mL) was added cobalt(II) tetraphenylporphyrin (Co(TPP), 147 mg, 0.219 mmol, 5 mol%). The mixture was stirred vigorously, and phenyliodine(III) sulfate (2.34 g, 5.26 mmol) was added in one portion. The reaction mixture was stirred at room temperature for 12 hours. The resulting suspension was filtered, and the solid was washed with water and CH₂Cl₂. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 10:1) to afford 5,12-tetracenequinone (7) as a yellow solid (875 mg, 77% yield).

Step 2: Synthesis of 6,11-Dimethoxy-5,12-tetracenequinone (5)

A mixture of 5,12-tetracenequinone (7) (500 mg, 1.94 mmol), [Ru(p-cymene)Cl₂]₂ (60 mg, 0.097 mmol, 5 mol%), and silver(I) acetate (648 mg, 3.88 mmol) in dichloroethane (20 mL) was treated with trifluoroacetic acid (0.59 mL, 7.76 mmol). The reaction mixture was heated to 120 °C for 12 hours. After cooling to room temperature, the mixture was filtered through a pad of Celite. The filtrate was concentrated, and the residue was dissolved in methanol (20 mL). Potassium carbonate (536 mg, 3.88 mmol) was added, and the mixture was stirred at room temperature for 1 hour. The solvent was removed under reduced pressure, and the residue was dissolved in acetone (20 mL). Potassium carbonate (536 mg, 3.88 mmol) and dimethyl sulfate (0.37 mL, 3.88 mmol) were added, and the mixture was stirred at room temperature for 12 hours. The reaction was quenched with water and extracted with CH₂Cl₂. The combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by column chromatography on silica gel (hexanes/ethyl acetate = 4:1) to give 6,11-dimethoxy-5,12-tetracenequinone (5) as an orange solid (358 mg, 58% yield over three steps).

Step 3: Dearomative Hydroboration to Organoborate 8

To a solution of 6,11-dimethoxy-5,12-tetracenequinone (5) (100 mg, 0.314 mmol) and N-methyl-1,2,4-triazoline-3,5-dione (MTAD) (39 mg, 0.345 mmol) in CH₂Cl₂ (10 mL) at -78 °C was added a solution of pinacolborane (0.055 mL, 0.377 mmol) in CH₂Cl₂ (1 mL). Then, a solution of [Rh(cod)(dppb)]BF₄ (5.5 mg, 0.0063 mmol, 2 mol%) in CH₂Cl₂ (1 mL) was added dropwise. The reaction mixture was allowed to warm to room temperature and stirred for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexanes/ethyl acetate = 3:1) to afford organoborate 8 as a colorless solid (120 mg, 85% yield).

Step 8: Demethylation to (±)-Idarubicinone (4)

To a solution of diol 12 (20 mg, 0.047 mmol) in CH₂Cl₂ (2 mL) at -78 °C was added a solution of boron tribromide (1 M in CH₂Cl₂, 0.24 mL, 0.24 mmol). The reaction mixture was stirred at -78 °C for 30 minutes and then at 0 °C for 1 hour. The reaction was quenched by the slow addition of saturated aqueous NaHCO₃ solution. The mixture was extracted with CH₂Cl₂, and the combined organic layers were dried over Na₂SO₄ and concentrated. The crude product was purified by preparative thin-layer chromatography (hexanes/ethyl acetate = 1:1) to afford (±)-idarubicinone (4) as a red solid (7.7 mg, 41% yield).

Synthetic Workflow Visualization

The following diagram illustrates the overall synthetic pathway from tetracene to (±)-Idarubicinone.

Caption: Overall synthetic route to (±)-Idarubicinone from tetracene.

References

- 1. chemrxiv.org [chemrxiv.org]

- 2. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]

- 3. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]

- 4. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Idarubicinone Aglycone: A Technical Guide to its Structure, Function, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Idarubicinone, the aglycone of the potent anthracycline chemotherapeutic agent idarubicin, is a critical molecule in the landscape of cancer treatment. As a member of the tetracyclic type II polyketide family, its core structure is fundamental to the anticancer activity of its parent compound, idarubicin. This technical guide provides an in-depth overview of the structure, function, synthesis, and analysis of this compound, tailored for professionals in drug development and cancer research.

Physicochemical Properties of this compound Aglycone

This compound is a deep red, crystalline solid. Its core structure consists of a tetracyclic aromatic framework, which is responsible for its characteristic color and fluorescence.

| Property | Value | Reference |

| IUPAC Name | (7S,9S)-9-acetyl-6,7,9,11-tetrahydroxy-7,8,9,10-tetrahydrotetracene-5,12-dione | [1][2] |

| CAS Number | 60660-75-5 | [1][2] |

| Molecular Formula | C₂₀H₁₆O₇ | [2] |

| Molecular Weight | 368.34 g/mol | [2] |

| Boiling Point | 625.6°C at 760 mmHg | |

| Density | 1.626 g/cm³ |

Synthesis of this compound Aglycone

A notable synthetic route to this compound involves the global functionalization of tetracene.[3][4][5][6] This non-annulative strategy provides a rapid and controlled approach to the complex anthracyclinone framework.

The overall synthetic workflow can be summarized as follows:

Caption: Synthetic workflow for this compound from tetracene.

Experimental Protocol: Synthesis of 5,12-Tetracenequinone from Tetracene[3]

-

Materials: Tetracene, cobalt(II) tetraphenylporphyrin (CoTPP), phenyliodine(III) sulfate.

-

Procedure:

-

In a suitable reaction vessel, dissolve tetracene in an appropriate organic solvent.

-

Add a catalytic amount of CoTPP (5 mol%).

-

Add phenyliodine(III) sulfate as the oxidant.

-

Stir the reaction mixture at room temperature until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and perform an aqueous workup.

-

Purify the crude product by column chromatography to yield 5,12-tetracenequinone.

-

-

Yield: 77%

Purification of this compound Aglycone

This compound can be purified by crystallization. The choice of solvent and anti-solvent is crucial for obtaining high-purity crystals.

Experimental Protocol: Crystallization of this compound

-

Solvent System: A mixture of a polar organic solvent (e.g., dichloromethane, acetone, acetonitrile, THF) and a non-polar anti-solvent (e.g., diisopropylether, toluene) can be used.

-

Procedure:

-

Dissolve the crude this compound in a minimal amount of the chosen polar solvent with gentle heating.

-

Slowly add the anti-solvent until the solution becomes turbid.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

-

-

Yield: A crystallization process for a similar API, sodium ibuprofen, resulted in an 80% yield with less than 0.2% impurity.[7]

Analytical Methods

High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of this compound and its metabolites.

| Parameter | Description | Reference |

| Column | C18 (e.g., Cosmosil C18, 250 mm x 4.6 mm, 5 µm) or Cyanopropyl (25 cm x 4.6 mm, 5 µm) | [8][9] |

| Mobile Phase | A mixture of aqueous buffer (e.g., 0.1 M KH₂PO₄) and an organic modifier (e.g., acetonitrile, methanol, tetrahydrofuran). A common mobile phase is a mixture of water (with 0.1% orthophosphoric acid) and acetonitrile in a 5:95 (v/v) ratio. | [9][10] |

| Flow Rate | Typically 1.0 mL/min. | [10] |

| Detection | UV-Vis at 230 nm or 254 nm, or fluorescence detection (excitation: 470 nm, emission: 580 nm). | [8][10] |

| Retention Time | For daunorubicin, a related compound, a retention time of 4.3167 min has been reported under specific conditions.[9] |

Function of this compound Aglycone

This compound is the aglycone moiety of idarubicin, a potent topoisomerase II inhibitor used in cancer chemotherapy.[11][12] The primary mechanism of action of idarubicin involves the stabilization of the topoisomerase II-DNA cleavable complex, leading to DNA double-strand breaks and subsequent cell death.

Signaling Pathway of Idarubicin-Induced Cell Death

The induction of DNA damage by idarubicin triggers a complex signaling cascade that ultimately leads to apoptosis.

Caption: Idarubicin-induced DNA damage and apoptotic signaling pathway.

The process begins with idarubicin intercalating into DNA and stabilizing the topoisomerase II-DNA complex, which prevents the re-ligation of DNA strands and leads to the accumulation of double-strand breaks.[13] This DNA damage activates sensor proteins like the MRN complex and PARP-1.[14] The apical kinase ATM is then recruited and activated, which in turn phosphorylates and activates a cascade of downstream effectors, including the tumor suppressor p53.[2][14] Activated p53 can induce cell cycle arrest to allow for DNA repair, or if the damage is too severe, it triggers apoptosis. One of the key apoptotic pathways initiated by p53 involves the transcriptional upregulation of pro-apoptotic proteins like Bax. Bax translocates to the mitochondria, leading to the release of cytochrome c. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which activates caspase-9.[15] Caspase-9 then activates the executioner caspase-3, which cleaves various cellular substrates, ultimately leading to the biochemical and morphological changes characteristic of apoptosis.[15][16]

Experimental Protocol: Topoisomerase II Decatenation Assay[17]

This assay measures the catalytic activity of topoisomerase II by assessing its ability to decatenate kinetoplast DNA (kDNA), which consists of a network of interlocked DNA circles.

-

Materials:

-

Purified human topoisomerase II enzyme.

-

Kinetoplast DNA (kDNA).

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl₂, 0.5 mM ATP, 0.5 mM DTT).

-

This compound or idarubicin solution at various concentrations.

-

Loading dye (containing a tracking dye and glycerol).

-

Agarose gel (1%) in TAE or TBE buffer.

-

Ethidium bromide or other DNA stain.

-

-

Procedure:

-

Prepare reaction mixtures in microcentrifuge tubes, each containing assay buffer, kDNA, and the desired concentration of the test compound (this compound). Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding topoisomerase II to each tube (except the negative control).

-

Incubate the reactions at 37°C for a specific time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., containing EDTA and SDS).

-

Add loading dye to each reaction mixture.

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the catenated and decatenated DNA. Catenated kDNA remains in the well, while decatenated DNA migrates into the gel as relaxed circles and linear DNA.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

-

Data Analysis:

-

Quantify the amount of decatenated DNA in each lane.

-

Determine the concentration of this compound that inhibits 50% of the topoisomerase II decatenation activity (IC₅₀). For idarubicin, the IC₅₀ for cell proliferation inhibition in NALM-6 cells is 12 nM, and in MCF-7 cells, it is approximately 0.01 µM.[11][12]

-

Conclusion

This compound aglycone is a molecule of significant interest in medicinal chemistry and oncology. Its tetracyclic core is a key pharmacophore for topoisomerase II inhibition, a validated and effective strategy in cancer therapy. A thorough understanding of its structure, synthesis, and mechanism of action is crucial for the development of new and improved anthracycline-based anticancer agents. The experimental protocols and data presented in this guide offer a valuable resource for researchers dedicated to advancing cancer treatment.

References

- 1. Repair of idarubicin-induced DNA damage: a cause of resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PARP-1 inhibitors enhance the chemosensitivity of leukemia cells by attenuating NF- кB pathway activity and DNA damage response induced by Idarubicin : PARP-1 inhibitors attenuate DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]

- 5. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]

- 7. Integrated Purification and Formulation of an Active Pharmaceutical Ingredient via Agitated Bed Crystallization and Fluidized Bed Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. High-performance liquid chromatographic analysis of idarubicin and fluorescent metabolites in biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. apexbt.com [apexbt.com]

- 13. What is the mechanism of Idarubicin Hydrochloride? [synapse.patsnap.com]

- 14. DNA Damage Signalling and Repair Inhibitors: The Long-Sought-After Achilles’ Heel of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The induction of apoptosis by daunorubicin and idarubicin in human trisomic and diabetic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Idarubicin-induced oxidative stress and apoptosis in cardiomyocytes: An in vitro molecular approach - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Idarubicinone as a Topoisomerase II Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Idarubicin, and its aglycone Idarubicinone, are potent anthracycline antibiotics utilized in cancer chemotherapy, primarily for the treatment of acute myeloid leukemia. Their cytotoxic effects are largely attributed to their function as topoisomerase II (Topo II) inhibitors. This guide provides a detailed examination of the molecular mechanism by which this compound disrupts the catalytic cycle of Topo II, leading to the accumulation of DNA double-strand breaks and subsequent cell death. It includes a compilation of quantitative data on its activity, detailed protocols for key experimental assays, and visualizations of the core mechanism and associated signaling pathways.

Core Mechanism of Action: Topoisomerase II Poisoning

This compound exerts its cytotoxic effects by acting as a topoisomerase II poison. The core mechanism involves a multi-step process that ultimately transforms the essential Topo II enzyme into a cellular toxin.

-

Intercalation into DNA: The planar anthracycline ring of this compound intercalates between DNA base pairs.[1] This initial binding event distorts the DNA double helix, creating a favorable site for the interaction with topoisomerase II.[1]

-

Formation of the Ternary Cleavable Complex: Topoisomerase II, in its normal catalytic cycle, introduces transient double-strand breaks (DSBs) in DNA to resolve topological problems during replication and transcription.[1] this compound stabilizes the covalent intermediate of this reaction, known as the "cleavable complex," where Topo II is covalently bound to the 5'-termini of the cleaved DNA.[1][2] This creates a stable ternary complex consisting of DNA, Topoisomerase II, and this compound.[3]

-

Inhibition of DNA Re-ligation: The presence of this compound at the DNA-enzyme interface physically obstructs the re-ligation of the cleaved DNA strands.[1] This prevention of the final step of the Topo II catalytic cycle is the hallmark of a "topoisomerase poison."

-

Accumulation of DNA Double-Strand Breaks: The stabilization of the cleavable complex leads to an accumulation of persistent DNA double-strand breaks throughout the genome.[4] These lesions are highly cytotoxic and trigger a cascade of cellular responses.

-

Induction of Apoptosis: The extensive DNA damage, if not adequately repaired, activates cellular DNA damage response (DDR) pathways, leading to cell cycle arrest and ultimately, programmed cell death (apoptosis).[1]

Mandatory Visualization 1: Mechanism of Action

Caption: Mechanism of this compound as a Topoisomerase II poison.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the in vitro efficacy of this compound against various cancer cell lines, providing key quantitative metrics for its cytotoxic and Topo II inhibitory activities.

Table 1: IC50 Values of Idarubicin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value | Reference |

| MCF-7 | Breast Cancer | 3.3 ± 0.4 ng/mL | [5] |

| MCF-7 | Breast Cancer | ~0.01 µM | [5] |

| K562 | Chronic Myelogenous Leukemia | 0.002 µM | [1] |

| K562 | Chronic Myelogenous Leukemia | 0.41 ± 0.04 µg/mL | [6] |

| NALM-6 | Acute Lymphoblastic Leukemia | 12 nM | [7] |

| DA-3 (mouse) | Mammary Adenocarcinoma | 2.3 µM | [1] |

| HL-60 | Acute Promyelocytic Leukemia | 15 nM | [8] |

Table 2: Comparative Cytotoxicity of Idarubicin and Doxorubicin

| Parameter | Idarubicin | Doxorubicin | Cell Line/System | Reference |

| Relative Activity | ~57.5-fold more active | - | In vitro systems | [5] |

| Relative Activity | ~25-fold more active than Epirubicin | - | In vitro systems | [5] |

| Cytotoxicity | More potent | Less potent | K562 cells |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound as a topoisomerase II inhibitor.

Topoisomerase II-Mediated DNA Decatenation Assay

This assay assesses the ability of this compound to inhibit the decatenating activity of Topo II on kinetoplast DNA (kDNA).

-

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer (e.g., 500 mM Tris-HCl pH 8.0, 1.2 M KCl, 100 mM MgCl₂, 5 mM DTT, 300 µg/mL BSA)

-

10 mM ATP solution

-

This compound stock solution (in DMSO)

-

Stop Solution/Loading Dye (e.g., 5% Sarkosyl, 0.025% bromophenol blue, 50% glycerol)

-

1% Agarose gel in TAE buffer

-

Ethidium bromide solution (0.5 µg/mL)

-

Nuclease-free water

-

-

Protocol:

-

On ice, prepare a reaction mixture containing 10x Topo II Assay Buffer, 10 mM ATP, and kDNA in nuclease-free water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add varying concentrations of this compound or DMSO (vehicle control) to the respective tubes.

-

Initiate the reaction by adding a pre-determined optimal amount of human Topoisomerase IIα enzyme.

-

Incubate the reactions at 37°C for 30 minutes.

-

Terminate the reactions by adding Stop Solution/Loading Dye.

-

Load the samples onto a 1% agarose gel containing ethidium bromide.

-

Perform electrophoresis until adequate separation is achieved.

-

Visualize the DNA bands under UV light. Catenated kDNA will remain in the well, while decatenated minicircles will migrate into the gel. Inhibition is observed as a decrease in the amount of decatenated DNA.

-

Trapped in Agarose DNA Immunostaining (TARDIS) Assay

This single-cell gel electrophoresis-based assay quantifies the formation of this compound-induced Topo II-DNA cleavable complexes.

-

Materials:

-

Cancer cell line of interest (e.g., K562)

-

This compound

-

Low melting point agarose

-

Lysis buffer (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

-

Primary antibody against Topoisomerase IIα or IIβ

-

Fluorescently labeled secondary antibody (e.g., FITC-conjugated)

-

DNA stain (e.g., DAPI or propidium iodide)

-

Microscope slides

-

Coverslips

-

Fluorescence microscope with appropriate filters

-

-

Protocol:

-

Treat cultured cells with various concentrations of this compound for a specified duration (e.g., 1 hour).

-

Embed the cells in low melting point agarose on a microscope slide.

-

Lyse the cells by incubating the slides in lysis buffer at 4°C. This removes cellular proteins and membranes, leaving behind the nuclear DNA.

-

Wash the slides to remove the lysis buffer.

-

Incubate the slides with the primary antibody against the Topo II isoform of interest overnight at 4°C.

-

Wash the slides and then incubate with the fluorescently labeled secondary antibody.

-

Counterstain the DNA with a suitable fluorescent dye.

-

Mount the slides with coverslips.

-

Visualize the cells under a fluorescence microscope. The intensity of the fluorescence corresponding to the secondary antibody is proportional to the amount of Topo II covalently bound to the DNA.

-

Cellular Uptake and Nuclear Localization Assay

This assay determines the intracellular accumulation and nuclear localization of this compound.

-

Materials:

-

Cancer cell line of interest

-

This compound

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Fluorescence microscope or flow cytometer

-

Nuclear staining dye (e.g., Hoechst 33342)

-

-

Protocol:

-

Culture cells to the desired confluency.

-

Incubate the cells with a specific concentration of this compound for various time points.

-

For microscopy, grow cells on coverslips. For flow cytometry, use suspension cells or trypsinize adherent cells.

-

After incubation, wash the cells with ice-cold PBS to remove extracellular drug.

-

For microscopy, stain the nuclei with a suitable dye like Hoechst 33342.

-

Analyze the cells using a fluorescence microscope to visualize the subcellular localization of this compound (which is inherently fluorescent).

-

For quantitative analysis, use a flow cytometer to measure the mean fluorescence intensity of the cell population, which corresponds to the amount of intracellular this compound.

-

Signaling Pathways and Cellular Response

The accumulation of DNA double-strand breaks induced by this compound activates a complex network of DNA damage response (DDR) pathways. These pathways are critical in determining the ultimate fate of the cell.

DNA Damage Response (DDR) Pathway

The primary sensors of DSBs are the MRE11-RAD50-NBS1 (MRN) complex, which recruits and activates the Ataxia Telangiectasia Mutated (ATM) kinase. ATM, in turn, phosphorylates a multitude of downstream targets, including the checkpoint kinase 2 (Chk2) and the tumor suppressor p53. The Ataxia Telangiectasia and Rad3-related (ATR) kinase, along with its downstream effector Chk1, is also activated, particularly at sites of stalled replication forks, which can be a consequence of Topo II inhibition.

The activation of these pathways leads to:

-

Cell Cycle Arrest: ATM/ATR and Chk1/Chk2 phosphorylate and inactivate Cdc25 phosphatases, preventing the activation of cyclin-dependent kinases (CDKs) and thereby halting the cell cycle at the G1/S and G2/M checkpoints. This provides time for the cell to attempt DNA repair.

-

DNA Repair: ATM activation promotes the initiation of DNA repair mechanisms, primarily non-homologous end joining (NHEJ) and homologous recombination (HR).

-

Apoptosis: If the DNA damage is too extensive to be repaired, the sustained activation of the DDR pathway, particularly through p53, will trigger the intrinsic apoptotic cascade, leading to programmed cell death.

Mandatory Visualization 2: DNA Damage Response Pathway

Caption: this compound-induced DNA Damage Response Signaling.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the activity of a potential topoisomerase II inhibitor like this compound.

Mandatory Visualization 3: Experimental Workflow

Caption: Workflow for evaluating Topoisomerase II inhibitors.

Conclusion

This compound's mechanism as a topoisomerase II inhibitor is a well-defined process involving DNA intercalation and stabilization of the cleavable complex, leading to the accumulation of cytotoxic DNA double-strand breaks. This potent activity is reflected in its low IC50 values across a range of cancer cell lines. The subsequent activation of the DNA damage response pathway ultimately determines the cell's fate, with irreparable damage leading to apoptosis. The experimental protocols and workflows outlined in this guide provide a robust framework for the continued investigation and development of novel topoisomerase II-targeting anticancer agents.

References

- 1. selleckchem.com [selleckchem.com]

- 2. youtube.com [youtube.com]

- 3. Base mutation analysis of topoisomerase II-idarubicin-DNA ternary complex formation. Evidence for enzyme subunit cooperativity in DNA cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. apexbt.com [apexbt.com]

- 7. researchgate.net [researchgate.net]

- 8. Formation and longevity of idarubicin-induced DNA topoisomerase II cleavable complexes in K562 human leukaemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of Idarubicinone for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Idarubicinone, the aglycone of the potent chemotherapeutic agent Idarubicin. A thorough understanding of these properties is fundamental for its application in research and drug development, influencing everything from experimental design to formulation and delivery. This document presents quantitative data in structured tables, details key experimental protocols, and visualizes complex biological and experimental processes.

Core Physicochemical Properties

This compound is the non-sugar component of Idarubicin, an anthracycline antibiotic. Its tetracyclic quinone structure is central to its mechanism of action. The absence of the daunosamine sugar moiety, present in Idarubicin, significantly alters its physicochemical characteristics, particularly its solubility and lipophilicity.

Below is a summary of the key physicochemical properties of this compound. Due to the limited availability of direct experimental data for this compound, values for the parent compound, Idarubicin, and its primary metabolite, Idarubicinol, are provided for comparison. Predicted values from reputable computational models are included for this compound where experimental data is unavailable.

| Property | This compound | Idarubicin | Idarubicinol | Idarubicin HCl |

| Molecular Formula | C₂₀H₁₄O₇ | C₂₆H₂₇NO₉[1][2] | C₂₆H₂₉NO₉[][4] | C₂₆H₂₈ClNO₉[5] |

| Molecular Weight | 366.32 g/mol | 497.5 g/mol [1] | 499.52 g/mol [] | 533.95 g/mol |

| Appearance | Orange to red solid | Solid[1] | Dark Red Solid[] | Orange to red solid[5] |

| Melting Point | Not available | Not available | >154°C (dec.)[] | 183-185°C[5] |

| Solubility | Sparingly soluble in water; Soluble in DMSO and other organic solvents. | Water: 0.772 g/L[1] | Not available | DMSO: ≥26.7 mg/mLWater: ≥2.39 mg/mL (with sonication)Ethanol: Insoluble[5] |

| pKa (Predicted) | Acidic (phenolic hydroxyls): ~10-11 | Not available | Not available | Not available |

| LogP (Octanol/Water) | Predicted: ~2.5 - 3.5 | 0.2[1] | Predicted: 1.8[4] | Not available |

Mechanism of Action: DNA Intercalation and Topoisomerase II Inhibition

This compound, like its parent compound Idarubicin, exerts its cytotoxic effects primarily through two interconnected mechanisms:

-

DNA Intercalation: The planar tetracyclic ring structure of this compound allows it to insert itself between the base pairs of the DNA double helix. This intercalation distorts the DNA structure, interfering with fundamental cellular processes such as DNA replication and transcription.

-

Topoisomerase II Inhibition: this compound stabilizes the covalent complex formed between DNA and topoisomerase II, an enzyme crucial for resolving DNA topological problems during replication. This stabilization prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks.

These DNA lesions trigger a cascade of cellular responses, ultimately leading to cell cycle arrest and programmed cell death (apoptosis).

Experimental Protocols

Accurate determination of physicochemical properties is critical for research. Below are detailed protocols for two fundamental experimental procedures.

Solubility Determination by Shake-Flask Method

This method determines the thermodynamic equilibrium solubility of a compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the test solvent (e.g., water, phosphate-buffered saline, ethanol, DMSO). The excess solid should be visually apparent.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge the samples to pellet any remaining suspended solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of this compound using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Lipophilicity (LogP) Determination by HPLC Method

This method provides a rapid and reliable estimation of the octanol-water partition coefficient (LogP), a key indicator of a compound's lipophilicity.

Methodology:

-

System Preparation: Use a reverse-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile).

-

Calibration: Inject a series of standard compounds with known LogP values onto the HPLC system. Record the retention time for each standard.

-

Calibration Curve: Plot the logarithm of the capacity factor (k') versus the known LogP values of the standards to generate a calibration curve. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the void time of the column.

-

Sample Analysis: Dissolve this compound in the mobile phase and inject it into the HPLC system under the same conditions used for the standards.

-

LogP Determination: Determine the retention time of this compound and calculate its capacity factor. Use the calibration curve to determine the LogP value of this compound.

Downstream Signaling: Induction of Apoptosis

The DNA damage induced by this compound activates complex cellular signaling pathways, culminating in apoptosis. This process is a critical component of its anticancer activity. The primary pathway involves the activation of caspase cascades, which are families of proteases that execute programmed cell death.

The DNA damage response (DDR) pathway is initiated, leading to the activation of kinases such as ATM and ATR. These kinases phosphorylate a number of downstream targets, including the tumor suppressor protein p53. Activated p53 can induce cell cycle arrest to allow for DNA repair or, if the damage is too severe, initiate apoptosis by upregulating pro-apoptotic proteins like Bax. Bax promotes the release of cytochrome c from the mitochondria, which in turn activates caspase-9, the initiator caspase in the intrinsic apoptotic pathway. Caspase-9 then activates executor caspases, such as caspase-3, which cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

References

Unlocking New Therapeutic Avenues: A Technical Guide to the Biological Activity Screening of Novel Idarubicinone Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel Idarubicinone derivatives. As analogues of the potent anthracycline antibiotic Idarubicin, these compounds hold significant promise in the development of next-generation chemotherapeutics with improved efficacy and reduced side effects. This document outlines the core experimental protocols, presents key quantitative data from structure-activity relationship (SAR) studies, and visualizes the critical cellular pathways and experimental workflows.

Quantitative Analysis of Cytotoxic Activity

The primary goal in screening novel this compound derivatives is to quantify their cytotoxic effects against various cancer cell lines. This data is crucial for establishing structure-activity relationships and identifying lead compounds. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a compound that inhibits 50% of cell growth.

A recent SAR study on a series of novel N,N-Dimethyl-idarubicin analogues provides valuable insights into the impact of structural modifications on cytotoxicity, particularly in overcoming drug resistance mediated by transporters like ABCB1.[1]

Table 1: Cytotoxic Activity (IC50) of Novel this compound Derivatives Against K562 Wildtype and ABCB1-Overexpressing Cells

| Compound | Modification | K562 Wildtype IC50 (nM) | K562 ABCB1-overexpressing IC50 (nM) | Fold Change (ABCB1/Wildtype) |

| Idarubicin (Parent) | - | 5.2 ± 0.8 | 180 ± 20 | 34.6 |

| Derivative 1 | N,N-dimethyl | 8.1 ± 1.2 | 9.5 ± 1.5 | 1.2 |

| Derivative 2 | Morpholino | 3.5 ± 0.5 | 5.2 ± 0.9 | 1.5 |

| Derivative 3 | Azido | 2.8 ± 0.4 | 4.1 ± 0.7 | 1.5 |

| Derivative 4 | Azetidine | 6.9 ± 1.1 | 150 ± 25 | 21.7 |

Data is presented as mean ± SD. Data synthesized from a study on novel N,N-Dimethyl-idarubicin analogues.[1]

Core Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to the accurate assessment of the biological activity of novel compounds. The following sections provide methodologies for key in vitro assays.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of living cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the novel this compound derivatives in culture medium. Replace the existing medium with 100 µL of the medium containing the compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Idarubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorochrome (e.g., FITC), is used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

-

Cell Treatment: Seed cells in 6-well plates and treat with the this compound derivatives at their respective IC50 concentrations for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

-

Washing: Wash the cells twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI (50 µg/mL).

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the samples by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Principle: Propidium Iodide (PI) stoichiometrically binds to DNA. The fluorescence intensity of PI is directly proportional to the DNA content in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound derivatives as described for the apoptosis assay. Harvest the cells by trypsinization.

-

Fixation: Resuspend the cell pellet in cold PBS and add ice-cold 70% ethanol dropwise while vortexing to prevent clumping. Fix the cells overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) in PBS.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Analysis: Analyze the samples by flow cytometry. The DNA content is measured, and the percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Visualizing Mechanisms and Workflows

Signaling Pathway of this compound-Induced Apoptosis

This compound derivatives, like other anthracyclines, primarily exert their cytotoxic effects by intercalating into DNA and inhibiting topoisomerase II. This leads to the formation of DNA double-strand breaks, triggering a DNA damage response that culminates in cell cycle arrest and apoptosis.

Caption: this compound-induced apoptotic signaling pathway.

Experimental Workflow for Biological Activity Screening

A systematic workflow is essential for the efficient and comprehensive screening of novel this compound derivatives. The following diagram illustrates a logical progression from compound synthesis to detailed mechanistic studies.

Caption: Experimental workflow for screening novel this compound derivatives.

Conclusion

The biological activity screening of novel this compound derivatives is a multi-faceted process that requires a combination of robust experimental techniques and careful data analysis. This guide provides a foundational framework for researchers in the field of anticancer drug discovery. By systematically evaluating cytotoxicity, elucidating mechanisms of action, and understanding structure-activity relationships, the scientific community can accelerate the development of more effective and safer this compound-based therapies for cancer treatment. The presented protocols and visualizations serve as a valuable resource for designing and implementing comprehensive screening strategies.

References

Unraveling the Architecture: A Technical Guide to the Crystal Structure Analysis of Idarubicinone Complexes

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core of understanding the three-dimensional structure of idarubicinone complexes, a critical aspect in the rational design of novel anticancer therapeutics. By examining the precise atomic arrangements through X-ray crystallography, researchers can elucidate the mechanisms of drug-target interactions, paving the way for the development of more potent and selective pharmaceuticals. This document provides a consolidated overview of the crystallographic data, detailed experimental protocols, and visual workflows pertinent to the structural analysis of this compound and its complexes.

Data Presentation: Crystallographic Parameters of this compound Complexes

The following tables summarize the key quantitative data from single-crystal X-ray diffraction studies of this compound and its complexes, offering a comparative overview of their structural characteristics.

Table 1: Crystallographic Data for Idarubicin Hydrochloride Salt

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 5.1302(2) |

| b (Å) | 9.9122(5) |

| c (Å) | 24.8868(11) |

| β (°) | 91.425(4) |

| Volume (ų) | 1265.14(10) |

| Z | 8 |

| Resolution (Å) | Not Specified |

| R-factor | 0.0387 |

| wR2 | 0.0958 |

| Goodness-of-fit (GOF) | 1.041 |

Data sourced from a study on an Idarubicin-Gold complex, which first reported the crystal structure of Idarubicin hydrochloride salt.[1][2]

Table 2: Crystallographic Data for Idarubicin-d(TGATCA) DNA Complex

| Parameter | Value |

| Crystal System | Tetragonal |

| Space Group | P4(1)2(1)2 |

| a (Å) | 28.19(3) |

| b (Å) | 28.19(3) |

| c (Å) | 52.77(4) |

| β (°) | 90 |

| Volume (ų) | 41935 |

| Z | 8 |

| Resolution (Å) | 1.6 |

| R-factor | 0.22 |

| wR2 | Not Specified |

| Goodness-of-fit (GOF) | Not Specified |

This structure reveals the intercalation of two idarubicin molecules into the d(TpG) steps of the DNA duplex.[3] The amino-sugar moiety of idarubicin is positioned in the minor groove of the DNA.[3]

Experimental Protocols: A Step-by-Step Guide to Crystal Structure Determination

The determination of the crystal structure of this compound complexes involves a multi-step process, from crystal growth to the final refinement of the atomic model. The following sections outline the typical methodologies employed.

Sample Preparation and Crystallization

The initial and often most challenging step is the growth of high-quality single crystals suitable for X-ray diffraction.

-

Idarubicin Hydrochloride Salt: Single crystals were grown at room temperature.[1][2] The specific solvent system and crystallization technique (e.g., vapor diffusion, slow evaporation) are crucial for obtaining well-ordered crystals.

-

Idarubicin-DNA Complexes: Co-crystallization of the DNA hexanucleotide d(TGATCA) with idarubicin was performed to obtain the complex.[3] This typically involves mixing stoichiometric amounts of the oligonucleotide and the drug in a suitable buffer and setting up crystallization trials under various conditions (e.g., different precipitants, pH, and temperature).

X-ray Diffraction Data Collection

Once suitable crystals are obtained, they are subjected to X-ray diffraction to collect the data needed to determine the crystal structure.

-

Data Collection: A complete dataset of reflections is collected by mounting a single crystal on a diffractometer and exposing it to a monochromatic X-ray beam.[1] For the idarubicin hydrochloride salt, 12,425 reflections were integrated.[1]

Structure Solution and Refinement

The collected diffraction data is then used to solve and refine the crystal structure.

-

Structure Solution: The initial phases of the structure factors are determined. For the idarubicin-d(TGATCA) complex, which was isomorphous with a series of other hexamer-anthracycline complexes, the structure was solved by molecular replacement.[3]

-

Structure Refinement: The initial model is refined to best fit the experimental diffraction data. This process involves the use of restrained least-squares methods, interspersed with manual model building and inspection of electron density maps using computer graphics.[3] For the idarubicin hydrochloride salt, the structure was refined to a final R-factor of 3.87%.[1][2]

Visualizing the Workflow and Interactions

The following diagrams, generated using the DOT language, illustrate the key processes and interactions involved in the crystal structure analysis of this compound complexes.

Caption: Experimental workflow for crystal structure analysis of this compound complexes.

Caption: Logical relationship of this compound's proposed mechanism of action.

References

- 1. Idarubicin–Gold Complex: From Crystal Growth to Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Idarubicin-Gold Complex: From Crystal Growth to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The structure of an idarubicin-d(TGATCA) complex at high resolution - PubMed [pubmed.ncbi.nlm.nih.gov]

The Lipophilic Advantage: A Technical Guide to Idarubicinone's Cellular Uptake and Cytotoxic Action

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of lipophilicity in the cellular uptake and subsequent cytotoxic mechanisms of Idarubicinone, the aglycone of the potent anthracycline antibiotic, Idarubicin. We will delve into the quantitative aspects of its lipophilicity and cellular accumulation, provide detailed experimental protocols for their assessment, and visualize the key signaling pathways and experimental workflows.

The Significance of Lipophilicity in Anthracycline Efficacy

Lipophilicity, the ability of a compound to dissolve in fats, oils, and nonpolar solvents, is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic properties. In the context of anthracyclines, a class of chemotherapeutic agents widely used in the treatment of leukemia and other cancers, lipophilicity governs the drug's ability to traverse the lipid bilayer of cell membranes and accumulate intracellularly to exert its cytotoxic effects.

Idarubicin, a derivative of Daunorubicin, is distinguished by the absence of a methoxy group at the C-4 position of its aglycone, this compound. This seemingly minor structural modification significantly enhances its lipophilicity, leading to a more rapid and extensive cellular uptake compared to its parent compound and other anthracyclines like Doxorubicin.[1] This increased intracellular concentration is a key factor contributing to Idarubicin's greater potency.

Quantitative Analysis of Lipophilicity and Cytotoxicity

The enhanced lipophilicity of this compound translates to superior cytotoxic activity against various cancer cell lines. The following tables summarize key quantitative data, comparing Idarubicin with other anthracyclines.

Table 1: Comparative Lipophilicity of Anthracyclines

| Compound | LogP Value | Method |

| Idarubicin | 0.2 | Experimental |

| Daunorubicin | -0.5 | Experimental |

| Doxorubicin | -1.8 | Experimental |

Note: LogP values are a measure of lipophilicity; a higher value indicates greater lipophilicity.

Table 2: Comparative Cytotoxicity (IC50) of Idarubicin and Daunorubicin in Acute Myeloid Leukemia (AML) Cell Lines

| Cell Line | Idarubicin IC50 (nM) | Daunorubicin IC50 (nM) |

| HL-60 | 8.1 | 44.7 |

| MOLM-13 | 2.6 | 8.1 |

| MV4-11 | 3.2 | 17.7 |

| OCI-AML2 | 17.8 | 56.7 |

| OCI-AML3 | 9.9 | 30.2 |

| U937 | 10.5 | 38.4 |

Data extracted from a study comparing the in vitro cytotoxic activity of Idarubicin and Daunorubicin.[2]

Table 3: Cytotoxicity (IC50) of Idarubicin in Other Leukemia Cell Lines

| Cell Line | IC50 Value |

| K562 | 0.41 µg/mL |

| NALM-6 | 12 nM |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound's lipophilicity and cellular uptake.

Determination of Lipophilicity (LogP) by the Shake-Flask Method

This protocol outlines the traditional and widely accepted "gold standard" method for the experimental determination of the octanol-water partition coefficient (LogP).

Materials:

-

Test compound (this compound)

-

1-Octanol (pre-saturated with water)

-

Phosphate buffered saline (PBS), pH 7.4 (pre-saturated with 1-octanol)

-

Glass vials with screw caps

-

Mechanical shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV)

Procedure:

-

Preparation of Pre-saturated Solvents: Mix equal volumes of 1-octanol and PBS in a large separatory funnel. Shake vigorously for 24 hours. Allow the phases to separate completely. The upper phase is water-saturated 1-octanol, and the lower phase is 1-octanol-saturated PBS.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase (1-octanol-saturated PBS). The concentration should be accurately known and within the linear range of the analytical method.

-

Partitioning: In a glass vial, add a known volume of the aqueous stock solution and an equal volume of the organic phase (water-saturated 1-octanol).

-

Equilibration: Tightly cap the vial and place it on a mechanical shaker. Shake at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).

-

Phase Separation: Centrifuge the vial at a low speed to ensure complete separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and organic phases. Determine the concentration of the test compound in each phase using a validated analytical method (e.g., HPLC-UV).

-

Calculation of LogP: The partition coefficient (P) is the ratio of the concentration of the compound in the organic phase ([Compound]octanol) to its concentration in the aqueous phase ([Compound]aqueous). The LogP is the base-10 logarithm of P. LogP = log10 ([Compound]octanol / [Compound]aqueous)

Cellular Uptake Assay by Flow Cytometry

This protocol describes the quantification of intracellular accumulation of this compound, which is naturally fluorescent, using flow cytometry.

Materials:

-

Cancer cell line of interest (e.g., HL-60)

-

Complete cell culture medium

-

This compound solution of known concentration

-

Phosphate buffered saline (PBS)

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

-

FACS tubes

Procedure:

-

Cell Seeding: Seed cells in a multi-well plate at an appropriate density to ensure they are in the logarithmic growth phase at the time of the experiment.

-

Drug Treatment: Treat the cells with a known concentration of this compound for various time points (e.g., 15, 30, 60, 120 minutes) or with different concentrations for a fixed time point. Include an untreated control.

-

Termination of Uptake: To stop the uptake process, wash the cells three times with ice-cold PBS.

-

Cell Harvesting: For suspension cells, gently aspirate the cells. For adherent cells, detach them using Trypsin-EDTA.

-

Sample Preparation for Flow Cytometry: Transfer the cell suspension to FACS tubes. Centrifuge to pellet the cells and resuspend in cold PBS.

-

Flow Cytometry Analysis: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for this compound's fluorescence (excitation ~488 nm, emission ~550-600 nm).

-

Data Analysis: Gate the live cell population based on forward and side scatter properties. Quantify the mean fluorescence intensity (MFI) of the gated population, which is proportional to the intracellular concentration of this compound.

Visualizing Cellular Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate the key signaling pathway initiated by this compound and the experimental workflows.

Caption: this compound's mechanism of action leading to apoptosis.

Caption: Workflow for LogP determination by the shake-flask method.

Caption: Workflow for cellular uptake analysis by flow cytometry.

Conclusion

The enhanced lipophilicity of this compound is a cornerstone of its potent anticancer activity. This property facilitates rapid and extensive cellular uptake, leading to higher intracellular concentrations and, consequently, more effective induction of DNA damage and apoptosis. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the therapeutic potential of Idarubicin and other lipophilic anthracyclines. The provided workflows and signaling pathway diagrams serve as a visual aid to conceptualize the intricate processes involved in its mechanism of action. Further research into the specific transporters that may contribute to this compound's cellular uptake and the downstream signaling cascades it triggers will continue to refine our understanding and optimize its clinical application.

References

- 1. Oral idarubicin--an anthracycline derivative with unique properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Equipotent doses of daunorubicin and idarubicin for AML: a meta-analysis of clinical trials versus in vitro estimation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. apexbt.com [apexbt.com]

The Crucial Role of Idarubicinone: A Technical Guide to its Synthesis as a Key Anthracycline Intermediate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Idarubicin, a potent anthracycline antibiotic, is a cornerstone in the treatment of various cancers, notably acute myeloid leukemia.[1] Its efficacy is intrinsically linked to its unique chemical structure, the synthesis of which hinges on the crucial intermediate, idarubicinone—the aglycone component of the final drug. This technical guide provides an in-depth exploration of the synthetic pathways leading to this compound, offering detailed experimental protocols and quantitative data to support researchers and professionals in the field of drug development and oncology. We will delve into established and innovative synthetic strategies, highlighting the chemical intricacies and practical considerations for producing this vital precursor.

Introduction: The Significance of Idarubicin and its Aglycone

Anthracyclines, a class of chemotherapeutic agents, exert their cytotoxic effects through mechanisms such as DNA intercalation and inhibition of topoisomerase II, ultimately disrupting DNA replication and transcription in cancer cells.[2][3] Idarubicin, a 4-demethoxy analog of daunorubicin, distinguishes itself with increased lipophilicity, leading to enhanced cellular uptake and a distinct therapeutic profile.[1][2] The synthesis of idarubicin is a multi-step process that critically relies on the initial construction of its tetracyclic aglycone, this compound.[4][5] The subsequent glycosylation of this compound with an amino sugar completes the assembly of the active pharmaceutical ingredient.

This document will focus on the chemical synthesis of this compound, a complex endeavor that has been the subject of extensive research. We will explore two prominent synthetic strategies: a "global functionalization" approach starting from tetracene and a "chiral pool" synthesis originating from L-rhamnose.

Synthetic Strategies for this compound

The total synthesis of this compound presents significant stereochemical challenges. Researchers have developed various methodologies to construct the tetracyclic core with the correct stereochemistry.

Global Functionalization of Tetracene

A conceptually novel approach to this compound involves the "global functionalization" of a readily available polynuclear arene, tetracene.[5][6][7][8] This strategy avoids traditional annulation methods, which involve the sequential building of rings, and instead focuses on the judicious and site-selective functionalization of the pre-existing tetracyclic framework.[5]

The general workflow for this approach is outlined below:

Caption: Global functionalization of tetracene to (±)-idarubicinone.

This method provides a rapid and controlled route to the this compound framework in a limited number of steps.[5]

Chiral Pool Approach from L-Rhamnose

An alternative, stereoselective strategy utilizes a "chiral pool" approach, starting from the readily available chiral molecule, L-rhamnose.[4] This method leverages the inherent stereochemistry of the starting material to control the stereocenters in the final product, leading to the synthesis of enantiopure (+)-(7S,9S)-idarubicinone.[4]

The key stages of this synthetic pathway are depicted in the following diagram:

Caption: Chiral pool synthesis of (+)-idarubicinone from L-rhamnose.

This strategy is particularly advantageous for producing the specific enantiomer required for biological activity.

Experimental Protocols

The following sections provide detailed methodologies for key experiments in the synthesis of this compound, adapted from the scientific literature.

Protocol for the Global Functionalization of Tetracene

Step 1: Synthesis of 5,12-Tetracenequinone

-

Reagents: Tetracene, cobalt(II) tetraphenylporphyrin (CoTPP), phenyliodine(III) sulfate.

-

Procedure: To a solution of tetracene in dichloromethane, add CoTPP (5 mol%). Subsequently, add phenyliodine(III) sulfate and stir the reaction mixture at 25 °C for 2 hours. Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction and purify the product by column chromatography.

Step 2: Synthesis of the 6,11-Dihydroxy-5,12-tetracenequinone Derivative

-

Reagents: 5,12-Tetracenequinone, [Ru(p-cymene)Cl₂]₂ (2.5 mol %), PIFA (PIDA), 1,2-dichloroethane (DCE), water, dimethyl sulfate, potassium carbonate.

-

Procedure: In a reaction vessel, combine 5,12-tetracenequinone, [Ru(p-cymene)Cl₂]₂, and PIFA in DCE. Heat the mixture to 100 °C for 12 hours. Then, add water and continue heating at 100 °C for another 12 hours. After cooling, add potassium carbonate and dimethyl sulfate in acetone and heat at 74 °C for 24 hours to yield the methylated dihydroxy product. Purify by chromatography.

Step 3: Dearomative Hydroboration [5][9]

-

Reagents: Dihydroxytetracenequinone derivative, N-methyl-1,2,4-triazoline-3,5-dione (MTAD), [Rh(cod)₂]BF₄, 1,4-bis(diphenylphosphino)butane (dppb), catecholborane (HBcat), pinacol.

-

Procedure: The dihydroxy-tetracenequinone derivative undergoes a visible-light-promoted para-cycloaddition with MTAD. The resulting cycloadduct is then subjected to a rhodium-catalyzed hydroboration using catecholborane, followed by treatment with pinacol to afford the corresponding boronic ester.

Step 4: Zweifel Olefination and Final Steps to (±)-Idarubicinone [5][10]

-

Reagents: Boronic ester intermediate, TMSCl, Zn, 1-ethoxyvinyllithium, I₂, NaOMe, HCl, Na₂S₂O₄, O₂.

-

Procedure: The quinone moiety of the boronic ester is protected as a bis-TMS-hydroquinone. Subsequent Zweifel olefination with 1-ethoxyvinyllithium, followed by iodine and sodium methoxide treatment, installs the acetyl side chain. Acidic workup and final reduction with sodium dithionite followed by air oxidation furnishes (±)-idarubicinone.

Protocol for the Chiral Pool Synthesis from L-Rhamnose

Step 1: Preparation of the Enone Intermediate from L-Rhamnose [4]

-

Reagents: L-rhamnose, pyridinium dichromate (PDC).

-

Procedure: L-rhamnose is converted to a known benzyl glycoside through established procedures. Subsequent oxidation of the C-4 hydroxyl group using pyridinium dichromate affords the enone intermediate.

Step 2: Synthesis of the Protected Aldehyde [4]

-

Reagents: Enone intermediate, 2,5-dimethoxybenzyllithium.

-

Procedure: The enone is treated with 2,5-dimethoxybenzyllithium. A series of six subsequent reactions are performed to convert this adduct into a suitably protected aldehyde.

Step 3: Stereospecific Cyclization [4]

-

Reagents: Protected aldehyde, SnCl₄.

-

Procedure: A tin(IV) chloride-promoted stereospecific cyclization of the aldehyde yields the enantiopure key intermediate.

Step 4: Annulation and Final Steps to (+)-(7S,9S)-Idarubicinone [4]

-

Reagents: Cyclized intermediate, 3-cyano-1(3H)-isobenzofuranone.

-

Procedure: The key intermediate undergoes annulation with 3-cyano-1(3H)-isobenzofuranone. Subsequent removal of protecting groups and oxidation of the C-13 hydroxyl group leads to the final product, (+)-(7S,9S)-idarubicinone.

Quantitative Data

The efficiency of the synthetic steps is crucial for the overall viability of a synthetic route. The following tables summarize key quantitative data from the described syntheses.

Table 1: Key Yields in the Global Functionalization of Tetracene

| Reaction Step | Product | Yield (%) | Reference |

| Co-catalyzed Oxidation | 5,12-Tetracenequinone | 77 | |

| Ru-catalyzed Hydroxylation & Methylation | 6,11-Dimethoxy-5,12-tetracenequinone | 42 | |

| Dearomative Hydroboration | Organoborate Intermediate | 55 (3:1 dr) | [5] |

| Deprotection of Methyl Ethers | Hydroquinone Intermediate | 98 | [5] |

Table 2: Key Yields in the Chiral Pool Synthesis from L-Rhamnose

| Reaction Step | Product | Overall Yield (%) from Precursor | Reference |

| Oxidation of Benzyl Glycoside | Enone Intermediate | 67 | [4] |

Note: Detailed step-by-step yields for the chiral pool synthesis are extensive and can be found in the cited literature.

Analytical Characterization of this compound

The identity and purity of synthesized this compound must be confirmed through various analytical techniques.

Table 3: Analytical Techniques for this compound Characterization

| Technique | Purpose | Reference |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation and confirmation of the carbon-hydrogen framework. | [9] |

| Mass Spectrometry (MS) | Determination of molecular weight and fragmentation patterns. | [11] |

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carbonyls, hydroxyls). | [11][12] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and separation from impurities. | [13][14] |

| X-ray Crystallography | Unambiguous determination of the three-dimensional structure and stereochemistry. | [2] |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | Characterization of the chromophore. | [11] |

From Intermediate to Active Drug: The Final Step

The synthesis of this compound is a significant milestone, but it is the penultimate step in the production of idarubicin. The final transformation involves the glycosylation of this compound with a protected daunosamine derivative, followed by deprotection to yield the final active pharmaceutical ingredient, idarubicin. This glycosylation step is a complex reaction that requires careful control of stereochemistry to ensure the formation of the correct anomer.

Conclusion

This compound remains a molecule of high interest in medicinal chemistry and drug manufacturing due to its central role in the synthesis of idarubicin. The development of innovative synthetic strategies, such as the global functionalization of tetracene, offers more efficient and scalable routes to this key intermediate. Concurrently, chiral pool syntheses provide a robust method for obtaining enantiomerically pure this compound. A thorough understanding of these synthetic pathways, coupled with rigorous analytical characterization, is paramount for the continued supply of this life-saving chemotherapeutic agent. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the synthesis and development of anthracycline-based cancer therapies.

References

- 1. Idarubicin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. Idarubicin | C26H27NO9 | CID 42890 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. Collection - Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - Journal of the American Chemical Society - Figshare [figshare.com]

- 7. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene [pubmed.ncbi.nlm.nih.gov]

- 8. Dearomative hydroboration-enabled synthesis of this compound and synthesis of minor cannabinoids and their metabolites | IDEALS [ideals.illinois.edu]

- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 11. A Comprehensive Guide to the 4 Main Types of Analytical Chemistry [cfpie.com]

- 12. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]

- 13. researchgate.net [researchgate.net]

- 14. Sensitive Analysis of Idarubicin in Human Urine and Plasma by Liquid Chromatography with Fluorescence Detection: An Application in Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Evaluation of Idarubicin's Anti-Leukemic Potential: A Technical Guide

Introduction

Idarubicin is a potent anthracycline antibiotic and a key chemotherapeutic agent in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).[1][2][3] It is a derivative of daunorubicin, with the absence of a methoxy group at the C-4 position of the aglycone, a modification that significantly increases its lipophilicity and cellular uptake compared to its parent compound.[3] The core structure responsible for its cytotoxic activity is the aglycone, Idarubicinone. This technical guide provides an in-depth overview of the in vitro evaluation of Idarubicin's anti-leukemic potential, focusing on its mechanism of action, experimental protocols for its assessment, and key quantitative findings.

Core Mechanism of Action

Idarubicin exerts its anti-leukemic effects through a multi-faceted approach, primarily targeting the machinery of cell division and survival. Its high fat solubility facilitates rapid cellular penetration and accumulation.[2][3] Once inside the leukemic cell, Idarubicin initiates a cascade of cytotoxic events.

Key Mechanisms Include:

-

DNA Intercalation and Topoisomerase II Inhibition: Idarubicin inserts itself between DNA base pairs, distorting the double helix structure.[4] This intercalation interferes with the function of topoisomerase II, an enzyme essential for DNA replication and transcription. By stabilizing the topoisomerase II-DNA complex, Idarubicin prevents the re-ligation of DNA strands, leading to an accumulation of double-strand breaks.[4][5]

-

Histone Eviction: Similar to other anthracyclines, Idarubicin can induce the removal of histones from chromatin, disrupting the nucleosomal structure and further compromising DNA integrity and gene expression.[3]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in Idarubicin's structure can undergo redox cycling, a process that generates highly reactive free radicals.[4] This surge in ROS leads to oxidative stress, causing damage to DNA, lipids, and proteins, and contributing to cellular demise.[4]

-

Induction of Apoptosis: The extensive DNA damage and cellular stress triggered by Idarubicin activate intrinsic signaling pathways that culminate in programmed cell death, or apoptosis.[4][6]

-

Epigenetic Modification: Recent studies have shown that Idarubicin can stimulate the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC) in a cell-cycle and TET2-dependent manner, suggesting a novel effect on the DNA epigenome.[7][8]

In Vitro Efficacy Data

The cytotoxic and pro-apoptotic effects of Idarubicin have been quantified in numerous in vitro studies using various leukemia cell lines.

Table 1: Comparative Cytotoxicity of Idarubicin

| Drug | Target Cells | Observation | Reference |

| Idarubicin | Low-grade non-Hodgkin's lymphoma (L-NHL) | Cytotoxicity not different from Daunorubicin, but significantly higher than Epirubicin, Doxorubicin, and Mitoxantrone. | [9] |

| Idarubicin | L-NHL from previously treated patients | Maintained higher efficacy compared to other anthracyclines, suggesting potential to overcome resistance. | [9] |

| Idarubicin | Multidrug-resistant (MDR) KB-V1 cells | 25-fold to 57.5-fold more active than Epirubicin and Doxorubicin, suggesting it can overcome P-glycoprotein-mediated resistance. | [10] |

| Idarubicin | Primary lymphoblasts (de novo & relapsed ALL) | Induced apoptosis in 90.8% of samples, significantly higher than Daunorubicin (50.8%). | [11] |

Table 2: Induction of Apoptosis in HL-60 Cells

| Treatment Profile (simulating pharmacokinetic profiles) | Incubation Time | Resulting Cell Viability | Reference |

| Profile 1: 50 ng/ml Idarubicin | 2 hours | 56.88% | [6] |

| Profile 2: 4.25 ng/ml Idarubicin | 24 hours | 83.00% | [6] |

These data suggest that a higher peak concentration (Profile 1) is more effective at inducing apoptosis than a prolonged, lower concentration exposure (Profile 2), even with comparable total drug exposure (AUC).[6]

Key In Vitro Effects and Signaling Pathways

Induction of Apoptosis

Idarubicin is a potent inducer of apoptosis in leukemia cells. The process is initiated by the overwhelming DNA damage and oxidative stress it causes. This triggers the intrinsic apoptotic pathway, characterized by:

-

Loss of Mitochondrial Membrane Potential (ΔΨm): Early in the process, Idarubicin causes mitochondrial depolarization.[12]

-

Increased Intracellular Calcium: A significant rise in intracellular calcium levels is observed following drug treatment.[12]

-